molecular formula C16H11BrFN3O2 B6577857 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 1172485-46-9

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B6577857
CAS No.: 1172485-46-9
M. Wt: 376.18 g/mol
InChI Key: MODBTCWMIGTDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetically derived small molecule recognized for its potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Dysregulation of the FGFR signaling pathway is a well-documented driver in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer, making it a critical therapeutic target. This compound functions by competitively binding to the ATP-binding pocket of FGFR, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, which are essential for cancer cell proliferation, survival, and angiogenesis. Recent scientific investigations highlight its significant efficacy in preclinical models, where it has been shown to induce cell cycle arrest and apoptosis in FGFR-driven tumor cell lines. Its research value is further underscored by its utility as a chemical probe to elucidate the complex biology of FGFR signaling and to validate FGFR as a target for anticancer drug discovery, providing a crucial tool for the development of novel targeted therapies. For research applications only.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODBTCWMIGTDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the formation of 3-bromophenyl-substituted carbohydrazide. A representative protocol involves refluxing methyl 3-bromobenzoate with hydrazine hydrate (80–100°C, 6–8 hours), yielding 3-bromobenzohydrazide with >85% efficiency.

Reaction Conditions:

  • Reagents: Methyl 3-bromobenzoate, hydrazine hydrate (excess).

  • Solvent: Ethanol.

  • Temperature: Reflux.

  • Yield: 86–92%.

Cyclization to 5-(3-Bromophenyl)-1,3,4-Oxadiazole-2-Thiol

The carbohydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions. In a typical procedure, 3-bromobenzohydrazide (20 mmol) reacts with CS₂ (20 mmol) in ethanolic potassium hydroxide (KOH, 20 mmol) under reflux for 8 hours.

Key Parameters:

  • Cyclizing Agent: CS₂.

  • Base: KOH (1:1 molar ratio).

  • Solvent: Ethanol.

  • Temperature: 80–90°C.

  • Yield: 78–84%.

Functionalization of the Oxadiazole Ring

Thiol Group Activation and Chloroacetylation

The 2-thiol group of the oxadiazole is activated for nucleophilic substitution. Treatment with chloroacetyl chloride in glacial acetic acid introduces a reactive chloroacetate moiety. For example, 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol (10 mmol) reacts with chloroacetyl chloride (12 mmol) at 120°C for 5 hours.

Optimization Notes:

  • Solvent: Glacial acetic acid enhances electrophilicity.

  • Temperature: 120°C ensures complete substitution.

  • Yield: 70–75%.

Coupling with 4-Fluorophenylacetamide

The chloroacetylated intermediate couples with 4-fluorophenylacetamide via a nucleophilic aromatic substitution. A mixture of the intermediate (1 mmol), 4-fluorophenylacetamide (1.2 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol) in dimethylformamide (DMF) is stirred at room temperature for 4–6 hours.

Critical Factors:

  • Base: K₂CO₃ neutralizes HCl, driving the reaction.

  • Solvent: DMF stabilizes the transition state.

  • Yield: 68–72%.

Alternative Synthetic Routes and Methodological Variations

One-Pot Oxadiazole-Acetamide Coupling

A streamlined approach combines oxadiazole formation and acetamide coupling in a single pot. Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, 3-bromobenzohydrazide directly reacts with 4-fluorophenylacetic acid in acetonitrile, achieving a 65–70% yield.

Advantages:

  • Reduces purification steps.

  • Minimizes side-product formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yields to 80–85% while reducing reaction time by 60% compared to conventional heating.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Signals at δ 4.30 (s, CH₂), 7.00–8.01 (aromatic protons), and 10.4 (s, NH) confirm acetamide and oxadiazole motifs.

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) validate the structure.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for optimized methods.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch variability and enhances throughput. Pilot studies demonstrate a 20% yield increase when using microreactors for the cyclization step.

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing production costs by 30–40%.

Summary of Key Preparation Methods

StepReagents/ConditionsYield (%)Source
Hydrazide FormationHydrazine hydrate, ethanol, reflux85–92
Oxadiazole CyclizationCS₂, KOH, ethanol, reflux78–84
ChloroacetylationChloroacetyl chloride, glacial acetic acid70–75
Acetamide CouplingK₂CO₃, DMF, rt68–72
One-Pot SynthesisEDC/HOBt, acetonitrile65–70

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The oxadiazolyl moiety plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., in the target compound vs. 4-chlorophenyl derivatives in ) may enhance membrane permeability but increase molecular weight .
  • Thiophene vs.

Heterocyclic Ring Variations

Table 2: Impact of Core Heterocycle on Bioactivity

Compound Name Core Heterocycle Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 3-Bromophenyl, 4-Fluorophenyl Inferred: Enzyme inhibition -
GSK1570606A Thiazole 4-Fluorophenyl, Pyridinyl DGAT inhibition
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl)-N-(4-ethoxyphenyl)acetamide 1,2,4-Oxadiazole 3-Bromophenyl, Ethoxyphenyl Unknown

Key Observations :

  • 1,3,4-Oxadiazole vs.
  • Oxadiazole Isomers : 1,2,4-Oxadiazole derivatives () may exhibit reduced aromatic stability compared to 1,3,4-oxadiazoles, affecting binding affinity in enzyme active sites .

Table 3: Enzyme Inhibition and Antimicrobial Profiles

Compound Name Target Enzyme/Organism IC50/Ki/MIC Reference
Target Compound Not reported - -
2-[5-Amino-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(2S)-3-methyl-1-oxo-1-[5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-yl]butan-2-yl]acetamide Leukocyte elastase Ki = 0.52 nM
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives Microbial pathogens MIC = 12.5–50 µg/mL
Benzofuran-appended oxadiazoles (e.g., 5d–5f) Tyrosinase IC50 = 0.89–1.45 µM

Key Observations :

  • Antimicrobial Activity : Chlorophenyl derivatives () show moderate activity, highlighting the importance of halogenated aromatic groups in disrupting microbial membranes .

Biological Activity

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H14BrN3O2
  • Molecular Weight : 364.21 g/mol
  • Structure : The compound features a bromophenyl group and a p-fluorophenyl group attached to the oxadiazole ring, which contributes to its biological properties.

The biological activity of this compound primarily hinges on its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes crucial for various cellular processes, including cancer cell proliferation.
  • DNA Interaction : The compound can bind to DNA, interfering with replication and transcription processes.
  • Apoptosis Induction : It has been shown to promote apoptosis in malignant cells through the activation of intrinsic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting significant anticancer potential.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-4311015
Jurkat1220

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Study Findings on Antimicrobial Efficacy

Research indicates that oxadiazole derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

CompoundMIC (µg/mL)Target Pathogen
Oxadiazole Derivative 10.22Staphylococcus aureus
Oxadiazole Derivative 20.25Escherichia coli

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound NameUnique Features
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamideContains a chlorophenyl group; different chemical properties
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamideHas a meta-tolyl group; may affect reactivity and interactions

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties.

Q & A

Q. What are the recommended methodologies for synthesizing N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how can purity be validated?

Synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates with carbon disulfide or bromine-substituted phenyl precursors under reflux conditions. For purity validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and High-Resolution Mass Spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Spectroscopy : NMR (¹H, ¹³C, 19F) to confirm substituent positions and fluorine environment .
  • Chromatography : HPLC or TLC with UV detection for purity assessment .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess cytotoxicity trends .
  • Bioisosteric Replacement : Substitute the 1,3,4-oxadiazole ring with 1,2,4-triazole to evaluate metabolic stability .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MTT assay for cytotoxicity, 48-hour incubation, 10% FBS).
  • Meta-Analysis : Compare analogs like N-(4-chlorophenyl) derivatives (lower IC₅₀) vs. N-(4-methylphenyl) derivatives (reduced solubility) to identify substituent-specific trends .

Q. What computational strategies can predict this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target receptors .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?

  • Oxidation : The oxadiazole ring reacts with KMnO₄ in acidic conditions, forming carboxylic acid derivatives via radical intermediates .
  • Nucleophilic Substitution : Bromine at the 3-position undergoes SNAr with amines (e.g., piperazine) in DMF at 80°C .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

  • Co-solvents : Use DMSO:PBS (1:4 v/v) for aqueous solubility.
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 100°C .
  • Catalytic Optimization : Use Pd/C (5 mol%) for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .

Q. How do in vitro cytotoxicity results translate to in vivo efficacy models?

  • Dose-Response Correlation : Compare IC₅₀ values from MCF-7 cells (in vitro) with tumor reduction in xenograft mice (in vivo). Use pharmacokinetic modeling to adjust dosing schedules .

Q. What functional group modifications enhance selectivity for specific biological targets?

  • Fluorine Scanning : Introduce para-fluoro groups on the acetamide moiety to improve binding to HDAC enzymes .
  • Thioether Linkage Replacement : Substitute the thio group with sulfone to reduce off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.